ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-11-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes a central 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷] backbone substituted with electron-withdrawing groups (4-chlorophenyl and 4-fluorophenyl) and an ethyl ester moiety.
Properties
Molecular Formula |
C26H21ClFN3O5S |
|---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C26H21ClFN3O5S/c1-2-36-26(35)29-12-11-19-21(14-29)37-24-22(19)23(33)31(18-9-7-17(28)8-10-18)25(34)30(24)13-20(32)15-3-5-16(27)6-4-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
JAOONUUJNNOPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives characterized by the presence of multiple functional groups, which may contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) is notable as they often enhance the pharmacological properties of organic compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : The antioxidant capacity has been assessed through assays such as DPPH radical scavenging and reducing power tests. Compounds in this category have demonstrated the ability to neutralize free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Enzyme Inhibition : Molecular docking studies have suggested that these compounds may inhibit specific enzymes such as phosphodiesterases and cyclooxygenases (COX), which are critical targets in drug development for various diseases including cancer and cardiovascular disorders .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of a related compound found that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's potency was compared with standard antibiotics, showing comparable or superior effects in some cases .
Antioxidant Potential
In another investigation, a series of synthesized pyrazole derivatives were tested for antioxidant activity using the DPPH assay. Results indicated that certain derivatives displayed strong scavenging activity, with IC50 values significantly lower than those of common antioxidants like ascorbic acid .
Data Tables
| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Compound A | 16 | N/A |
| Antioxidant | Compound B | N/A | 25 |
| Anti-inflammatory | Compound C | N/A | 30 |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A structurally analogous compound, 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0), shares key features with the target molecule but differs in substituent placement and functional groups (Table 1).
| Property | Target Compound | Analog (CAS 799790-56-0) |
|---|---|---|
| Molecular Formula | Likely C₂₄H₁₈ClFN₂O₅S (inferred) | C₂₄H₂₀ClFN₂O₃S |
| Molecular Weight | ~495 g/mol (estimated) | 470.9 g/mol |
| XLogP3 | ~5.2 (predicted) | 4.9 |
| Rotatable Bonds | 4 (estimated, due to ethyl ester) | 3 |
| Key Substituents | 4-chlorophenyl, 4-fluorophenyl, ethyl ester | 3-chlorophenyl, 4-fluorobenzyl, methyl groups |
| Polar Surface Area | ~85 Ų (estimated) | 78.1 Ų |
Key Differences :
- Substituent Position : The target compound’s 4-chlorophenyl group may enhance π-π stacking compared to the analog’s 3-chlorophenyl substitution, which could alter binding affinity .
- Ester Group: The ethyl ester in the target compound likely increases lipophilicity (higher XLogP3) and metabolic stability compared to the analog’s non-esterified structure .
- Ring Flexibility : With one additional rotatable bond, the target compound may exhibit greater conformational adaptability, influencing target engagement .
Conformational and Crystallographic Insights
The tricyclic core’s puckering, quantified using Cremer-Pople coordinates, influences binding pocket compatibility. For example, the analog’s 11-oxa (oxygen) ring may adopt a flatter conformation than the target’s 8-thia (sulfur) ring, affecting van der Waals interactions . Computational studies using Tanimoto coefficients (ST ≈ 0.75–0.85) suggest moderate shape similarity between the two compounds, with divergence arising from the ester and chlorophenyl positions .
Preparation Methods
Azide Photolysis and Nitrile Ylide Intermediates
Photolysis of azidocinnamate derivatives under 300 nm UV light induces azirine formation, which trimerizes stereospecifically into 1,3,8-triazatricyclo[7.4.0.02,7] systems. For example, irradiation of ethyl azidocinnamate in light petroleum yields the tricyclic core via nitrile ylide intermediates.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Light source | 300 nm UV lamp | |
| Solvent | Light petroleum | |
| Temperature | Room temperature | |
| Reaction time | Until completion (~2–4 h) |
This method avoids dimerization by stabilizing the azomethine ylide intermediate, ensuring high trimer selectivity.
Piperidine-Catalyzed Cyclization
Alternative routes employ piperidine-catalyzed cyclocondensation of ethyl acetoacetate derivatives with cyanothioacetamides. For instance, reacting ethyl 2-[1-(2,3,4-trimethoxyphenyl)-methylidene]-3-oxobutyrate with 2-cyanothioacetamide and piperidine in ethanol yields dihydropyridine intermediates, which are alkylated to form tricyclic systems.
Example Procedure
-
Mix ethyl 2-[1-(2,3,4-trimethoxyphenyl)-methylidene]-3-oxobutyrate (1 mmol), 2-cyanothioacetamide (1 mmol), and piperidine (1 mmol) in ethanol.
-
Reflux for 5 minutes, then cool and filter precipitated product.
Thioether Linkage Installation
Alkylation with Bromoacetophenone Derivatives
The 8-thia moiety is introduced via nucleophilic substitution using 2-bromo-4’-methoxyacetophenone. Piperidinium thiolates, generated in situ from cyanothioacetamides, react with bromoacetophenones to form thioethers.
Optimized Conditions
For the target compound, 2-bromo-1-(4-chlorophenyl)ethanone is used to install the 2-(4-chlorophenyl)-2-oxoethyl group.
Esterification and Oxo-Group Introduction
Oxalyl Chloride-Mediated Activation
Carboxylic acid intermediates are activated with oxalyl chloride and DMF, followed by esterification with ethanol. For example, treatment of a tricyclic carboxylic acid with oxalyl chloride (2.0 equiv) in CHCl₃ forms the acyl chloride, which reacts with ethanol to yield the ethyl ester.
Procedure
Silver Acetate-Assisted Oxidation
Oxidation of alcohol intermediates to ketones employs silver acetate in dioxane/water. For instance, stirring a secondary alcohol with AgOAc (0.5 equiv) at 60°C for 45 min installs the 2-oxo group.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Patent data highlights toluene and tetramethylguanidine as optimal for high-yield chlorination (92.5% yield). Scaling this to the tricyclic system requires:
Continuous Flow Reactors
Automated systems enhance reproducibility for photolysis and cyclization steps. Microreactors with UV-transparent materials (e.g., quartz) enable precise light exposure, reducing side reactions.
Characterization Data
1H NMR (CDCl₃)
-
δ 4.14 (q, J = 7.2 Hz, 2H, ester CH₂)
-
δ 2.93 (t, J = 6.8 Hz, 2H, thioether CH₂)
MS (ESI/APCI)
Q & A
Q. What synthetic routes are effective for synthesizing this compound, and how can reaction parameters be optimized to improve yields?
The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions (e.g., NaOH in ethanol at reflux). Critical parameters include solvent polarity, catalyst concentration, and reaction duration. For example, prolonged reflux (8–12 hours) enhances cyclization efficiency. Yield optimization may require iterative adjustments to stoichiometry and temperature gradients .
Q. Which spectroscopic techniques are most reliable for structural validation, and how should conflicting spectral data be addressed?
X-ray crystallography (XRD) is definitive for confirming the tricyclic core and substituent orientations, as demonstrated in cyclohexenone analogs . Nuclear magnetic resonance (NMR) should corroborate proton environments, but discrepancies (e.g., unexpected splitting) may arise from dynamic conformational changes. Resolve conflicts by performing variable-temperature NMR or cross-validating with high-resolution mass spectrometry (HRMS) .
Q. How can density functional theory (DFT) guide the interpretation of electronic properties and regioselectivity in reactions involving this compound?
DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient regions in the tricyclic core may favor nucleophilic attacks. Calibrate computational models using experimental XRD bond lengths and angles to ensure accuracy .
Advanced Research Questions
Q. What computational strategies (e.g., molecular dynamics or COMSOL Multiphysics) can model the compound’s conformational stability in different solvents?
Molecular dynamics simulations can assess solvent effects (e.g., polarity, dielectric constant) on the tricyclic core’s puckering modes (envelope, screw-boat, or half-chair conformers). COMSOL Multiphysics enables multiphysics coupling to simulate solvent interactions and predict solubility profiles. Validate models against experimental XRD data .
Q. How should researchers design experiments to resolve contradictions between theoretical predictions and observed reactivity?
Apply a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) influencing unexpected reactivity. For instance, if a reaction pathway deviates from DFT predictions, use kinetic isotope effects or isotopic labeling to trace mechanistic deviations .
Q. What advanced separation technologies (e.g., membrane systems) are optimal for purifying this compound from byproducts?
Nanofiltration membranes with tailored pore sizes (1–5 kDa) can separate the target compound (MW ~500 g/mol) from smaller impurities. Optimize transmembrane pressure and cross-flow velocity to minimize fouling while maximizing selectivity .
Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with enhanced bioactivity?
AI platforms integrated with robotic synthesis systems enable high-throughput screening of derivatives. Prioritize metrics like reaction yield, purity, and computational docking scores (e.g., binding affinity to target proteins) for real-time adjustments. Autonomous systems iteratively refine conditions using reinforcement learning .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference XRD, NMR, and computational data to resolve structural ambiguities. For example, disordered crystal regions may require fractional occupancy modeling in refinement software .
- Process Optimization : Use response surface methodology (RSM) to map the relationship between reaction variables (e.g., pH, solvent ratio) and output metrics (yield, purity) .
- Theoretical Frameworks : Link experimental findings to conceptual models (e.g., frontier molecular orbital theory) to rationalize reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
